![molecular formula C19H25N5O3 B5594863 8-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5594863.png)
8-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
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Description
The compound is part of a broader class of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which have been explored for various biological activities, including antihypertensive effects. These compounds feature a spirocyclic framework that has attracted interest due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves multiple steps, including Michael addition reactions, cyclization processes, and modifications at specific positions on the core structure to achieve desired substituents and functional groups (Caroon et al., 1981).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals a spiro arrangement involving a cyclohexane ring fused to a piperidine ring, with various substituents influencing the compound's overall shape and electronic distribution. X-ray crystallography and NMR spectroscopy are common techniques used for detailed structural elucidation (Wang et al., 2011).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including oxidative cyclization and reactions with nitrones, leading to the formation of new spirocyclic systems with potential bioactivity. The reactivity is often influenced by the electronic nature of the substituents and the steric hindrance around the spiro center (Martin‐Lopez & Bermejo, 1998).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments and its suitability for various applications. These properties are typically determined using analytical techniques such as differential scanning calorimetry (DSC) and solubility testing (Quadrelli et al., 2011).
Scientific Research Applications
Antihypertensive Activity
Research has identified compounds structurally related to 8-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one with potential antihypertensive properties. For example, derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been synthesized and evaluated for their antihypertensive activity, showing promise as alpha-adrenergic blockers with minimal potential for orthostatic hypotension at therapeutic doses (Caroon et al., 1981).
Antifungal and Antimicrobial Properties
Another area of application is the development of antifungal and antimicrobial agents. Compounds based on the diazaspiro[4.5]decan-1-one scaffold have been explored for their potential to inhibit chitin synthase, a key enzyme in fungal cell wall synthesis, demonstrating notable antifungal activity against strains such as A. fumigatus and C. albicans. This suggests the compound's utility in designing new antifungal drugs with potential synergistic effects when used in combination with existing treatments like fluconazole (Li et al., 2019).
properties
IUPAC Name |
8-(2H-benzotriazole-5-carbonyl)-3-pentan-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-3-4-13(2)24-12-19(27-18(24)26)7-9-23(10-8-19)17(25)14-5-6-15-16(11-14)21-22-20-15/h5-6,11,13H,3-4,7-10,12H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJUZYJBNLYZDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N1CC2(CCN(CC2)C(=O)C3=CC4=NNN=C4C=C3)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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